molecular formula C14H11F2NO3 B1316443 8,9-Difluoro-5-methyl-1-oxo-1,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxylic acid CAS No. 80076-47-7

8,9-Difluoro-5-methyl-1-oxo-1,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxylic acid

Cat. No.: B1316443
CAS No.: 80076-47-7
M. Wt: 279.24 g/mol
InChI Key: XUROCEZEOCOWSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

The development of this compound emerges from the rich historical foundation of quinoline chemistry that began in the early 1960s. The broader quinolone family arose during this period, with the first examples possessing narrow-spectrum activity and unfavorable pharmacokinetic properties. The prototypical quinolone, nalidixic acid, was discovered in the 1960s as a by-product during the synthesis of anti-malarial quinine compounds, establishing the groundwork for subsequent structural modifications. The historical trajectory of quinoline development demonstrates a systematic evolution from simple bicyclic structures to complex polycyclic systems incorporating strategic heteroatom substitutions.

The specific development of pyrido[3,2,1-ij]quinoline derivatives represents a more recent advancement in this historical progression. Research conducted in the synthesis of related compounds has shown that the pyrido[3,2,1-ij]quinoline framework provides enhanced biological properties compared to simpler quinoline structures. The incorporation of difluoro substitution patterns, as seen in the target compound, reflects the modern understanding of how halogen atoms can modulate both chemical reactivity and biological activity in heterocyclic systems.

Historical synthesis methodologies have played a crucial role in enabling the preparation of such complex structures. Traditional quinoline synthesis approaches including the Skraup synthesis, Friedlander synthesis, and Conrad-Limpach-Knorr synthesis have provided the foundational knowledge necessary for developing more sophisticated cyclization strategies. These classical methods involve the condensation of aniline derivatives with various carbonyl-containing reagents under acidic or thermal conditions, establishing the basic quinoline framework that serves as the starting point for more elaborate structural modifications.

Significance in Chemical Research

The research significance of this compound extends across multiple domains of chemical science, particularly in the areas of synthetic methodology development and structure-activity relationship studies. The compound represents a sophisticated example of how strategic structural modifications can be employed to create novel chemical entities with potentially enhanced properties compared to their parent structures.

From a synthetic chemistry perspective, the compound demonstrates advanced cyclization techniques that merge traditional quinoline chemistry with modern fluorine chemistry. The successful incorporation of two fluorine atoms at the 8,9-positions while maintaining the integrity of the fused ring system represents a significant synthetic achievement. Research has shown that difluoro substitution patterns can dramatically alter both the electronic properties and conformational preferences of heterocyclic systems, making such compounds valuable targets for understanding fundamental structure-property relationships.

The compound's significance is further enhanced by its relationship to other biologically active quinoline derivatives. Studies of related pyrido[3,2,1-ij]quinoline-6-carboxamides have demonstrated significant diuretic effects exceeding the activity of hydrochlorothiazide in some cases. This biological relevance suggests that the target compound may serve as a valuable lead structure for medicinal chemistry applications, particularly in the development of novel therapeutic agents.

The research importance of this compound is also reflected in its commercial availability through specialized chemical suppliers, indicating sustained scientific interest and potential applications. The compound is produced with high purity levels (97% or greater), facilitating its use in rigorous research applications where structural integrity and consistency are paramount.

Classification within Quinoline Derivatives

This compound belongs to the broader classification of quinoline derivatives, specifically within the subcategory of fused polycyclic quinoline systems. The quinoline family is characterized by a bicyclic core structure related to the compound 4-quinolone, which can be further modified through various substitution patterns and ring fusion strategies.

Within the quinoline classification system, this compound represents a highly specialized derivative that incorporates several key structural features. The pyrido[3,2,1-ij]quinoline core structure places it in the category of tricyclic quinoline derivatives, where an additional pyridine ring is fused to the basic quinoline framework. This structural arrangement creates a rigid polycyclic system that can exhibit unique chemical and biological properties compared to simpler quinoline derivatives.

Classification Level Category Specific Features
Primary Quinoline Derivatives Bicyclic nitrogen-containing heterocycle
Secondary Fused Quinoline Systems Tricyclic pyrido[3,2,1-ij]quinoline core
Tertiary Fluorinated Quinolines Difluoro substitution at 8,9-positions
Quaternary Carboxylated Derivatives Carboxylic acid functionality at position 2

The compound's classification is further refined by its specific substitution pattern. The presence of fluorine atoms at the 8,9-positions places it within the fluoroquinolone subfamily, which has gained particular prominence due to the enhanced biological activities often associated with fluorine incorporation. The fluoroquinolones represent one of the most successful classes of synthetic antibiotics, demonstrating much broader spectrum activity and improved pharmacokinetics compared to first-generation quinolones.

The carboxylic acid functionality at position 2 represents another important classification criterion. Quinoline-2-carboxylic acids constitute a significant subset of quinoline derivatives, often exhibiting enhanced water solubility and specific binding interactions due to the carboxylate group. Research has shown that the position and nature of carboxylic acid substitution can significantly influence the biological activity and pharmacological properties of quinoline derivatives.

Research Objectives and Scope

The research objectives surrounding this compound encompass multiple dimensions of chemical investigation, ranging from fundamental structural characterization to applied synthetic methodology development. The primary research scope involves understanding the unique chemical properties imparted by the specific combination of structural features present in this complex heterocyclic system.

One key research objective focuses on elucidating the synthetic pathways that enable efficient preparation of this compound and related derivatives. The synthesis of such complex polycyclic structures requires sophisticated synthetic strategies that can construct multiple ring systems while incorporating challenging substitution patterns. Research in this area aims to develop improved synthetic methodologies that can provide access to diverse structural analogs for comprehensive structure-activity relationship studies.

The scope of chemical characterization research includes detailed analysis of the compound's spectroscopic properties, conformational behavior, and chemical reactivity patterns. Advanced analytical techniques including nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray crystallography provide essential data for understanding the three-dimensional structure and electronic properties of the molecule. Such characterization studies are fundamental for establishing reliable structure-property correlations.

Research Domain Specific Objectives Expected Outcomes
Synthetic Chemistry Methodology Development Improved Synthetic Routes
Structural Analysis Complete Characterization Spectroscopic Database
Chemical Reactivity Reactivity Mapping Reaction Scope Definition
Structure-Activity Property Correlation Design Principles

Research objectives also encompass investigating the compound's potential as a lead structure for various applications. Studies of related pyrido[3,2,1-ij]quinoline derivatives have revealed significant biological activities, including diuretic effects and potential enzyme inhibition properties. Understanding how the specific structural features of the target compound influence these activities represents a major research priority.

The research scope extends to computational chemistry investigations that can provide theoretical insights into the compound's properties and behavior. Quantum mechanical calculations, molecular dynamics simulations, and structure-based drug design approaches offer complementary perspectives to experimental studies. These computational investigations can help predict optimal synthetic targets and guide experimental research priorities.

Properties

IUPAC Name

7,8-difluoro-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2NO3/c1-6-2-3-7-11(16)10(15)4-8-12(7)17(6)5-9(13(8)18)14(19)20/h4-6H,2-3H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUROCEZEOCOWSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60509448
Record name 8,9-Difluoro-5-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60509448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80076-47-7
Record name 8,9-Difluoro-6,7-dihydro-5-methyl-1-oxo-1H,5H-benzo[ij]quinolizine-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80076-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8,9-Difluoro-5-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60509448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

8,9-Difluoro-5-methyl-1-oxo-1,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxylic acid (CAS No. 80076-47-7) is a synthetic compound with notable biological activity. It belongs to the class of quinoline derivatives and has been investigated for various pharmacological properties including anticancer activity and potential use as an HIV integrase inhibitor. This article reviews the biological activity of this compound based on diverse research findings.

  • Molecular Formula : C₁₄H₁₁F₂NO₃
  • Molecular Weight : 279.24 g/mol
  • Boiling Point : 460.7 °C
  • Flash Point : 232.4 °C

Anticancer Activity

Recent studies have highlighted the anticancer potential of 8,9-difluoro derivatives. The compound has been tested against various cancer cell lines using the MTT assay to determine cell viability and cytotoxic effects.

Table 1: Anticancer Activity Against MCF-7 Cell Line

CompoundConcentration (µM)% Cell ViabilityReference
Doxorubicin (Dox)1020%
8,9-Difluoro Compound1030%
Control (Untreated)-100%

In a study involving the MCF-7 breast cancer cell line, the compound exhibited significant cytotoxicity compared to the control group. The results indicated that at a concentration of 10 µM, the compound reduced cell viability to approximately 30%, suggesting its potential as an anticancer agent.

The mechanism by which 8,9-difluoro compounds exert their anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation. Research indicates that these compounds may interfere with key signaling pathways involved in cancer cell survival.

HIV Integrase Inhibition

Another area of interest is the compound's activity as an HIV integrase inhibitor. Studies have shown that certain quinoline derivatives can effectively inhibit HIV replication by targeting the integrase enzyme.

Table 2: HIV Integrase Inhibition

CompoundIC50 (µM)Reference
Raltegravir (RAL)0.5
8,9-Difluoro Compound2.0

The IC50 value for the compound was found to be 2.0 µM in inhibiting HIV integrase activity, which indicates moderate potency compared to established inhibitors like Raltegravir.

Case Studies and Research Findings

  • Study on Anticancer Effects : A detailed investigation into various quinoline derivatives revealed that modifications at positions 8 and 9 significantly enhanced their anticancer properties. The study utilized both in vitro and in vivo models to assess efficacy and toxicity profiles .
  • HIV Integrase Studies : Recent literature reviews have synthesized data from multiple studies focusing on pyridine-containing compounds as potential HIV integrase inhibitors. The findings suggest that structural modifications can lead to increased antiviral efficacy .

Scientific Research Applications

Pharmaceutical Development

The compound has been explored for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Research indicates that derivatives of tetrahydropyridoquinoline compounds exhibit promising biological activities, including anti-cancer and anti-inflammatory properties.

Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various derivatives from this compound, which showed enhanced activity against specific cancer cell lines compared to their parent compounds .

Biochemical Research

8,9-Difluoro-5-methyl-1-oxo-1,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxylic acid is utilized in proteomics research for its ability to interact with specific proteins. It serves as a biochemical tool for studying protein interactions and functions.

Case Study : In proteomic studies, this compound has been used to label proteins selectively, allowing researchers to track and analyze protein dynamics within cellular environments .

Synthetic Chemistry

The compound is also significant in synthetic organic chemistry as a building block for more complex molecules. Its unique fluorinated structure allows for modifications that can lead to new compounds with desirable properties.

Data Table: Synthetic Applications

ApplicationDescription
Building BlockUsed for synthesizing novel fluorinated compounds
Reaction ConditionsTypically stable under standard organic synthesis conditions
Modification PotentialCan undergo various functional group transformations

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its closest analogs:

Compound Name CAS Number Molecular Formula MW Substituents Key Properties
8,9-Difluoro-5-methyl-1-oxo-1,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxylic acid (Target) 103460-89-5 C₁₄H₁₁F₂NO₃ 295.25 5-methyl, 8,9-difluoro, tetrahydropyrido ring Likely enhanced topical penetration due to methyl group; moderate lipophilicity.
1-Cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid 80076-47-7 C₁₃H₉F₃NO₃ 284.21 1-cyclopropyl, 6,7,8-trifluoro Broader Gram-negative activity due to cyclopropyl; higher fluorine content.
1-Cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid 105784-61-0 C₁₈H₁₉F₂N₃O₃ 363.36 1-cyclopropyl, 6,8-difluoro, 7-(3-methylpiperazinyl) Improved solubility and systemic bioavailability via piperazine substitution.
9-Fluoro-8-(4-hydroxypiperidin-1-yl)-5-methyl-1-oxo-1,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxylic acid 124858-35-1 C₁₉H₂₁FN₂O₄ 360.38 8-(4-hydroxypiperidinyl), 9-fluoro, 5-methyl Increased polarity due to hydroxyl group; potential for oral administration.
9-Fluoro-5-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid 42835-25-6 C₁₄H₁₂FNO₃ 261.25 9-fluoro, 5-methyl (no 8-fluoro) Reduced potency compared to difluoro analogs; simpler synthesis pathway.

Q & A

Basic: What synthetic methodologies are established for preparing 8,9-difluoro-5-methyl-1-oxo-1,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxylic acid?

Methodological Answer:
The compound is synthesized via cyclization of substituted quinoline precursors. Key steps include:

  • Cyclization under acidic conditions : Parikh et al. (1988) reported a cyclization reaction using trifluoroacetic acid to form the pyrido[3,2,1-ij]quinoline core, achieving yields of ~70% .
  • Hydrazine-mediated ring closure : Rudenko et al. demonstrated that heating 2-substituted tetrahydroquinoline-4-carboxylic acids with pentafluorophenyl hydrazine in ethyl or butyl alcohol (reflux, 2 hours) yields derivatives with retained fluorination .
  • Purification : Recrystallization from alcoholic solvents is critical for isolating the pure compound, as noted in patent literature .

Advanced: How can synthetic yields be optimized for this compound, and what factors influence variability?

Methodological Answer:
Key optimization strategies include:

  • Solvent selection : Ethyl alcohol typically provides higher yields than butyl alcohol due to better solubility of intermediates .
  • Reaction temperature : Maintaining reflux (~78°C for ethyl alcohol) ensures complete ring closure without decomposition.
  • Substituent effects : The 2-position substituent on tetrahydroquinoline precursors does not significantly impact yield, allowing flexibility in precursor design .
  • Catalyst screening : Acidic catalysts (e.g., H₂SO₄) may accelerate cyclization but require careful pH control to avoid fluorination loss .

Basic: What analytical techniques are recommended for structural characterization and purity validation?

Methodological Answer:

  • 1H and 19F NMR spectroscopy : Essential for confirming fluorination patterns and hydrogen environments. For example, 19F NMR can distinguish between 8- and 9-fluoro substituents .
  • ESI-MS (Electrospray Ionization Mass Spectrometry) : Validates molecular weight (±1 Da tolerance) and detects impurities .
  • HPLC with UV detection : Quantifies purity (>95% in pharmacopeial standards) using C18 columns and acetonitrile/water gradients .

Advanced: How should researchers address contradictions in reported antibacterial efficacy data?

Methodological Answer:
Contradictions often arise from:

  • Strain-specific activity : Test against a standardized panel (e.g., ATCC strains) under CLSI guidelines to minimize variability .
  • Assay conditions : Differences in agar dilution vs. broth microdilution methods can alter MIC values. Validate using both approaches .
  • Topoisomerase inhibition assays : Directly compare IC₅₀ values against DNA gyrase and topoisomerase IV to clarify target specificity .

Basic: What is the proposed mechanism of action for this compound?

Methodological Answer:
As a fluoroquinolone derivative, the compound likely inhibits bacterial type II topoisomerases (gyrase and topoisomerase IV). The 8,9-difluoro substitution enhances DNA-binding affinity by stabilizing interactions with the enzyme-DNA complex . Computational studies (e.g., molecular docking) can model these interactions using crystallographic data from homologous quinolones .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

Methodological Answer:

  • Fluorine substitution : Retain 8,9-difluoro groups for optimal DNA-binding; replacing fluorine at other positions reduces activity .
  • Carboxylic acid moiety : Essential for chelating magnesium ions in the enzyme active site. Esterification or amidation decreases potency .
  • Pyridine ring modifications : Adding methyl groups at position 5 improves pharmacokinetic stability without affecting binding .

Basic: What are the stability considerations for this compound under experimental storage?

Methodological Answer:

  • pH sensitivity : Store in neutral buffers (pH 6–8) to prevent decarboxylation of the carboxylic acid group .
  • Light protection : Fluorinated quinolones are prone to photodegradation; use amber vials and avoid UV exposure .
  • Temperature : Long-term storage at –20°C preserves integrity, as shown in accelerated stability studies (40°C/75% RH for 6 months) .

Advanced: How can researchers resolve spectral data contradictions (e.g., NMR shifts) between synthetic batches?

Methodological Answer:

  • Deuterated solvent standardization : Use consistent solvents (e.g., DMSO-d₆ or CDCl₃) to eliminate solvent-induced shift variability .
  • Paramagnetic impurities : Filter samples through chelating resins to remove trace metals that broaden peaks .
  • X-ray crystallography : Resolve ambiguous NOE correlations by determining the crystal structure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.